3-(4-Ethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
3-(4-Ethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is an organic compound with a complex structure that includes a pyrazole ring substituted with an ethylphenoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethylphenol with a suitable halogenated pyrazole precursor under basic conditions to form the ethylphenoxy-substituted pyrazole. This intermediate is then reacted with methylamine to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-Ethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 2-((4-Ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides
Uniqueness
3-(4-Ethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both an ethylphenoxy group and a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1431963-97-1 |
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Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-(4-ethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-9-4-6-10(7-5-9)16-12-11(13)8-15(2)14-12;/h4-8H,3,13H2,1-2H3;1H |
InChI Key |
LQIMKSMIBBFDDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NN(C=C2N)C.Cl |
Origin of Product |
United States |
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